molecular formula C8H12N2O B12953828 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine

2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine

Cat. No.: B12953828
M. Wt: 152.19 g/mol
InChI Key: IPOUPPLOLQSHLL-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate can yield differentially substituted regioisomeric oxazoles . Another method involves the use of microwave irradiation to facilitate the cyclization process, providing a rapid and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve consistent results. Additionally, the purification process may involve techniques such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of oxazole derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted oxazole compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while reduction reactions can produce amine derivatives with varying degrees of saturation.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-7-amine

InChI

InChI=1S/C8H12N2O/c1-5-10-7-4-2-3-6(9)8(7)11-5/h6H,2-4,9H2,1H3

InChI Key

IPOUPPLOLQSHLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(CCC2)N

Origin of Product

United States

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